1-N-Boc-pyrrolidin-2-ylboronic acid

Beschreibung

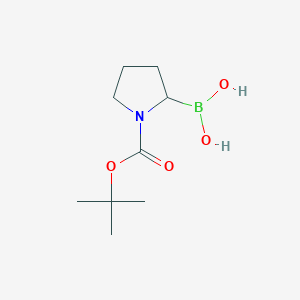

1-N-Boc-pyrrolidin-2-ylboronic acid is a chiral boronic acid derivative that has garnered attention in medicinal chemistry and organic synthesis. The molecule features a five-membered pyrrolidine (B122466) ring, a foundational structure in many biologically active compounds. nih.gov Its defining characteristics are the boronic acid group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, which enhances its stability and modulates its reactivity during synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 149682-75-7 bldpharm.comoakwoodchemical.comnih.govlookchem.com |

| Molecular Formula | C₉H₁₈BNO₄ bldpharm.comnih.gov |

| Molecular Weight | 215.05 g/mol scbt.com |

| Synonym | 1-(tert-Butoxycarbonyl)pyrrolidine-2-boronic acid oakwoodchemical.com |

| Category | Organoboron Compound, Heterocyclic Building Block bldpharm.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIUYLRUCQCTST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376284 | |

| Record name | 1-N-Boc-pyrrolidin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149682-75-7 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149682-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Boc-pyrrolidin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profile and Mechanistic Insights in Catalytic Transformations

Coordination Chemistry with Transition Metals

A cornerstone of the synthetic utility of 1-N-Boc-pyrrolidin-2-ylboronic acid lies in its ability to engage in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction, a powerful tool for the formation of carbon-carbon bonds, hinges on a catalytic cycle involving a palladium catalyst. nih.govnih.gov The coordination of the boronic acid to the palladium center is a critical step in this cycle, initiating the transmetalation process.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Initially, a palladium(0) species undergoes oxidative addition with an organic halide (R-X) to form a palladium(II) intermediate. Subsequently, the organoborane, in this case, this compound, coordinates to the palladium(II) center. This is followed by transmetalation, where the pyrrolidinyl group is transferred from the boron atom to the palladium, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid. Finally, reductive elimination from the palladium(II) complex yields the cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. nih.gov

While specific crystallographic or detailed spectroscopic data on the coordination complexes of this compound with transition metals are not extensively reported in the literature, the successful application of this compound in Suzuki-Miyaura couplings strongly supports its effective coordination to palladium catalysts. The lone pair of electrons on the nitrogen atom of the pyrrolidine (B122466) ring, although protected by the bulky tert-butyloxycarbonyl (Boc) group, may also play a secondary role in stabilizing the transition metal complex.

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex. |

| Transmetalation | The organic group from the boronic acid is transferred to the Pd(II) complex, typically assisted by a base. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst. |

This table provides a generalized overview of the Suzuki-Miyaura reaction mechanism.

Role as a Radical Precursor in Photoredox Catalysis

The field of photoredox catalysis has emerged as a powerful strategy for the generation of radical intermediates under mild conditions. nih.govnih.gov While alkylboronic acids are recognized as potential precursors for alkyl radicals, their high oxidation potentials often limit their direct use in visible-light-induced photocatalytic reactions. nih.govrsc.org However, recent studies have demonstrated that the oxidation potential of alkylboronic acids can be modulated through the formation of adducts with activating agents, such as potassium phosphate (B84403) (K₃PO₄), enabling their participation in photoredox cycles. nih.govrsc.org

In such a scenario, the photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the activated boronic acid adduct. nih.gov This process generates an alkyl radical, in this case, a 1-N-Boc-pyrrolidin-2-yl radical, which can then participate in various bond-forming reactions. nih.govrsc.org The versatility of this approach allows for a range of transformations, including C-H functionalization and the formation of C-C and C-heteroatom bonds. nih.gov

Although direct studies on the use of this compound as a radical precursor in photoredox catalysis are not prevalent, the general principles established for other alkylboronic acids suggest its potential in this capacity. The presence of the N-Boc-pyrrolidine moiety could influence the stability and reactivity of the resulting radical intermediate, potentially offering unique opportunities in asymmetric synthesis.

Table 2: General Scheme for Photoredox-Catalyzed Radical Generation from Alkylboronic Acids

| Step | Description |

| Activation | The alkylboronic acid forms a complex with an activating agent (e.g., K₃PO₄), lowering its oxidation potential. |

| Photocatalyst Excitation | A photocatalyst absorbs visible light and is promoted to an excited state. |

| Single-Electron Transfer (SET) | The excited photocatalyst oxidizes the activated boronic acid complex, generating an alkyl radical. |

| Radical Reaction | The generated alkyl radical participates in subsequent bond-forming reactions. |

This table outlines a generalized mechanism for generating alkyl radicals from alkylboronic acids via photoredox catalysis.

Interaction with Lewis Acids and Bases

Boronic acids are well-established Lewis acids, capable of accepting a pair of electrons into the vacant p-orbital of the boron atom. nih.govlibretexts.org This Lewis acidity is central to their reactivity, including their interaction with Lewis bases to form boronate complexes. libretexts.org The Lewis acidity of a boronic acid can be significantly influenced by the electronic nature of its substituents. nih.gov

In the case of this compound, the N-Boc-pyrrolidinyl group attached to the boron atom plays a crucial role in modulating its Lewis acidity. The tert-butyloxycarbonyl (Boc) group is an electron-withdrawing group, which can influence the electron density at the boron center. researchgate.net This electronic effect, coupled with the steric bulk of the Boc group, can affect the stability and reactivity of the boronic acid and its complexes. numberanalytics.com

The interaction of this compound with Lewis bases, such as diols or amines, can lead to the formation of tetracoordinate boronate species. This interaction is often reversible and is the basis for the use of boronic acids in sensing and dynamic combinatorial chemistry. The chiral nature of the N-Boc-pyrrolidine backbone can also impart stereoselectivity in its interactions with other chiral molecules. Furthermore, the Lewis acidic boron center can coordinate to Lewis basic sites within a substrate or catalyst, influencing the stereochemical outcome of a reaction. While specific studies detailing the Lewis acid-base interactions of this compound are limited, the fundamental principles of boronic acid chemistry provide a framework for understanding its behavior. nih.gov

Applications in Complex Molecule Synthesis

Cross-Coupling Reactions Utilizing 1-N-Boc-pyrrolidin-2-ylboronic Acid

Cross-coupling reactions, particularly those catalyzed by palladium, represent a cornerstone of modern organic synthesis. This compound serves as a key coupling partner, enabling the formation of crucial carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org this compound is utilized in these reactions as a source of a chiral secondary alkyl group (an sp³-hybridized carbon), which can be coupled with various sp²-hybridized partners. The reaction typically involves three main steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

While the direct Suzuki-Miyaura coupling of secondary alkyl boronic acids can be challenging, advancements have expanded its scope. organic-chemistry.org The development of one-pot borylation/Suzuki-Miyaura cross-coupling strategies has streamlined the synthesis of molecules containing sp²–sp³ linkages, such as diaryl methanes and α-aryl carbonyls. website-files.com

The versatility of this compound is demonstrated by its successful coupling with a wide array of electrophilic partners. In Suzuki-Miyaura reactions, aryl halides are common electrophiles, allowing for the synthesis of 2-aryl-N-Boc-pyrrolidines. organic-chemistry.org The reaction tolerates a broad range of functional groups on the aryl halide partner. organic-chemistry.orgnih.gov

Research has shown that various aryl bromides, including those with electron-donating and electron-withdrawing substituents, can be effectively coupled. organic-chemistry.org Furthermore, the methodology has been extended to include heteroaromatic bromides, significantly broadening the diversity of accessible molecular structures. nih.gov The scope of electrophiles in Suzuki-type reactions can also include vinyl halides, aryl chlorides, and triflates. libretexts.orgorganic-chemistry.org The reactivity order of halides is typically I > Br > Cl. libretexts.org

Below is a representative table illustrating the scope of electrophilic partners in coupling reactions.

Table 1: Examples of Electrophilic Partners in Coupling Reactions

| Electrophile Type | Specific Example | Coupling Reaction Type |

|---|---|---|

| Aryl Bromide | 4-Bromobenzonitrile | Suzuki-Miyaura / Negishi |

| Aryl Bromide | 1-Bromo-4-methoxybenzene | Negishi |

| Heteroaryl Bromide | 3-Bromopyridine | Negishi |

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst and ligand. Palladium catalysts are the most common, with precursors like Pd(OAc)₂ and Pd₂(dba)₃ being widely used. libretexts.org The ligand's role is crucial; it stabilizes the palladium center and modulates its reactivity. Electron-rich and bulky phosphine (B1218219) ligands, such as SPhos and XPhos, have been found to be highly effective, particularly for coupling challenging substrates like unprotected nitrogen-rich heterocycles. nih.gov For instance, the combination of Pd(OAc)₂ with bulky, electron-rich phosphine ligands like PCy₃ or P(t-Bu)₃ is effective for a broad spectrum of aryl and vinyl triflates and halides. organic-chemistry.org In some cases, specialized precatalysts that are more stable and efficient have been developed. nih.gov The choice of base and solvent system is also critical for activating the boronic acid and facilitating the transmetalation step. libretexts.orgorganic-chemistry.org

Beyond the classic Suzuki-Miyaura reaction, the pyrrolidine (B122466) scaffold can participate in other significant metal-catalyzed couplings. A prominent example is the Negishi coupling. organic-chemistry.orgresearchgate.net In this process, the N-Boc-pyrrolidine is first deprotonated and then transmetalated with a zinc salt, such as ZnCl₂, to form a stereochemically stable 2-pyrrolidinozinc reagent. nih.govresearchgate.net This organozinc intermediate is then coupled with an aryl halide using a palladium catalyst. nih.gov This method has proven highly effective for the α-arylation of N-Boc-pyrrolidine. organic-chemistry.orgnih.gov Nickel catalysts have also been explored for cross-coupling reactions, for example, in the coupling of 2-fluorobenzofurans with arylboronic acids, showcasing the potential for activating different types of bonds. beilstein-journals.org

Suzuki-Miyaura Coupling for C(sp2)-C(sp3) and C(sp3)-C(sp3) Bond Formation

Stereoselective Alkylation and Arylation Reactions

A key application of chiral this compound and its derivatives is in stereoselective synthesis. The enantioselective α-arylation of N-Boc-pyrrolidine is a well-documented and powerful method for producing enantiomerically enriched 2-arylpyrrolidines, which are valuable structural motifs in biologically active compounds. organic-chemistry.orgresearchgate.net

This transformation often employs a one-pot synthesis that begins with the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral ligand, such as (-)-sparteine, in complex with an organolithium base. organic-chemistry.orgnih.gov The resulting enantiomerically enriched 2-pyrrolidinolithium species is then transmetalated with zinc chloride to form a configurationally stable organozinc reagent. nih.gov This intermediate undergoes a palladium-catalyzed Negishi cross-coupling reaction with a variety of aryl or vinyl halides to produce the desired α-substituted pyrrolidine with high enantiomeric purity. organic-chemistry.orgnih.gov A catalyst system generated from Pd(OAc)₂ and tBu₃P-HBF₄ has been shown to be particularly effective for this coupling, providing products in high enantiomeric ratio (e.g., 96:4 er). organic-chemistry.orgnih.gov

This methodology has been successfully applied to the total synthesis of several natural products and pharmacologically relevant molecules, including (R)-nicotine, (R)-crispine A, and (+)-maackiamine, demonstrating its utility and reliability in constructing complex chiral structures. nih.govnih.gov

Table 2: Catalyst and Reagent Systems for Stereoselective Arylation

| Step | Reagent/Catalyst | Purpose | Reference |

|---|---|---|---|

| Deprotonation | s-BuLi / (-)-sparteine | Enantioselective formation of lithiated intermediate | nih.gov |

| Transmetalation | ZnCl₂ | Formation of stereochemically stable organozinc reagent | nih.govresearchgate.net |

Applications in Multicomponent Reactions

Currently, there is limited specific information in the surveyed literature detailing the direct application of this compound as a distinct component in multicomponent reactions (MCRs). MCRs, which involve the reaction of three or more starting materials in a single synthetic operation to form a product that contains portions of all initial reactants, are highly valued for their efficiency and atom economy. While boronic acids, in general, are used in MCRs, the specific use-cases for this particular pyrrolidine derivative are not prominently documented in the provided search context. Copper(II) triflate has been noted as a catalyst for three-component couplings of amines, aldehydes/ketones, and terminal alkynes, but this does not directly involve the specified boronic acid. beilstein-journals.org The potential for incorporating this compound into novel MCRs remains an area for future exploration.

Stereochemical Control and Asymmetric Catalysis with 1 N Boc Pyrrolidin 2 Ylboronic Acid Derivatives

Diastereoselective and Enantioselective Transformations

The inherent chirality of 1-N-Boc-pyrrolidin-2-ylboronic acid makes it a valuable precursor and reagent in transformations where the creation of new stereocenters is paramount. While direct participation in a wide array of named reactions is still an expanding area of research, its derivatives and related systems have shown considerable promise.

One notable area of application is in photocatalyzed reactions. For instance, this compound has been identified as a successful reaction partner in photoredox-catalyzed transformations. kuleuven.be In these reactions, the boronic acid can act as a radical precursor under specific activation conditions. The stereochemistry of the pyrrolidine (B122466) ring can influence the trajectory of the radical reaction, offering a potential avenue for diastereoselective C-C bond formation.

A study on the scope of alkyl boronic acids in a nickel-catalyzed photoredox reaction provided insight into the reactivity of this compound. The reaction conditions for the coupling of an alkyl boronic acid with a given substrate are detailed in the table below.

Table 1: Reaction Conditions for the Photocatalyzed Coupling of this compound

| Parameter | Condition |

|---|---|

| Boronic Acid | This compound (0.3 mmol) |

| Substrate | 0.2 mmol |

| Photocatalyst | 4CzIPN (0.01 mmol) |

| Nickel Catalyst | NiBr₂·dtbbpy (0.02 mmol) |

| Base | Cs₂CO₃ (0.4 mmol) |

| Additive | TBABr (0.05 mmol) |

| Solvent | 1,4-dioxane (2 mL) |

| Atmosphere | Argon |

| Temperature | 40 °C |

| Irradiation | Blue LED |

Data sourced from a study on the scope of alkyl boronic acids in photoredox catalysis. kuleuven.be

While this example highlights the compound's utility, further research is needed to fully explore its potential in directing diastereoselective and enantioselective outcomes in a broader range of transformations.

Catalyst Design and Chiral Ligand Development

The rigid, chiral backbone of the pyrrolidine ring is a privileged scaffold in the design of chiral ligands for asymmetric catalysis. The conversion of this compound into more complex ligands allows for the transfer of its stereochemical information to a metal center, thereby inducing enantioselectivity in a catalytic reaction.

The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts represents a key application of the broader pyrrolidine scaffold. rsc.org These catalysts have proven highly effective in enantioselective Michael additions. rsc.org While not directly starting from the boronic acid, these syntheses underscore the value of the pyrrolidine motif in creating effective organocatalysts. The development of synthetic routes from this compound to novel phosphine (B1218219), amine, or mixed donor ligands is an active area of research. Such ligands could find applications in a variety of metal-catalyzed reactions, including hydrogenation, cross-coupling, and allylic alkylation.

Utility in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Radiopharmaceuticals for Molecular Imaging

The application of 1-N-Boc-pyrrolidin-2-ylboronic acid has been pivotal in the development of novel radiopharmaceuticals for molecular imaging, particularly in the context of cancer diagnostics.

A significant area of application for this compound is in the creation of ligands that target Fibroblast Activation Protein (FAP). FAP is a serine protease that is overexpressed in the stromal fibroblasts of more than 90% of human carcinomas, making it an attractive target for cancer imaging and therapy. nih.gov The boronic acid group in this compound can form a reversible covalent bond with the catalytic serine residue of FAP, leading to potent and selective inhibition.

Researchers have synthesized novel FAP-targeted ligands by incorporating the (R)-pyrrolidin-2-yl-boronic acid scaffold. For instance, two such ligands, SB02055 and SB04028, were developed by conjugating the boronic acid-based structure with a DOTA chelator, allowing for labeling with radioisotopes like Gallium-68 (⁶⁸Ga). nih.gov The synthesis of these complex molecules relies on the foundational structure provided by this compound.

The FAP-targeted ligands developed using this compound have undergone preclinical evaluation as PET imaging agents. nih.gov The ⁶⁸Ga-labeled ligands, such as [⁶⁸Ga]Ga-SB02055 and [⁶⁸Ga]Ga-SB04028, have demonstrated promising results in animal models. nih.gov

In preclinical studies using tumor-bearing mice, these PET tracers have shown high tumor uptake and low background signal in other tissues. nih.gov This high specificity and favorable biodistribution are critical for effective cancer imaging. The ability of these agents to clearly delineate tumors underscores the potential of this compound-derived radiopharmaceuticals in clinical oncology.

Application as a Key Pharmacophore in Bioactive Molecule Development

The pyrrolidine (B122466) ring system is a well-established pharmacophore in medicinal chemistry, and this compound serves as a key component in the development of new bioactive molecules. nih.gov The saturated, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. nih.gov This can lead to improved target binding and selectivity.

The presence of the boronic acid group adds another layer of functionality, enabling the formation of reversible covalent bonds with biological targets, a mechanism that can enhance potency and efficacy. This dual functionality makes this compound a valuable starting material for generating libraries of compounds for drug discovery programs.

Role as a Building Block for Privileged Structures

In the realm of medicinal chemistry, "privileged structures" are molecular scaffolds that are capable of binding to multiple biological targets. The pyrrolidine moiety, a core feature of this compound, is considered a privileged structure. nih.gov Its conformational flexibility and the ability to introduce stereochemical diversity make it a versatile scaffold for the synthesis of a wide range of biologically active compounds. nih.gov

The use of this compound as a building block allows for the efficient construction of complex molecules with desired stereochemistry. This is particularly important in the synthesis of enantiomerically pure pharmaceuticals, where the biological activity often resides in a single stereoisomer. nih.gov

Exploration in Protease Inhibitor Design

The boronic acid functionality of this compound makes it a valuable tool in the design of protease inhibitors. Boronic acids are known to be potent inhibitors of serine proteases, a class of enzymes involved in a multitude of physiological and pathological processes.

The introduction of a boronic acid moiety at the C-terminus of peptide-based inhibitors has been shown to dramatically increase their affinity for viral proteases, such as those from the Zika, West Nile, and dengue viruses. nih.gov This enhancement in potency is attributed to the formation of a stable, covalent bond between the boron atom and the catalytic serine residue of the protease. nih.gov Consequently, this compound is an attractive starting material for the development of novel antiviral agents and other therapeutics targeting protease activity.

Future Research Directions and Emerging Opportunities

Novel Synthetic Routes and Sustainable Chemistry

The synthesis of 1-N-Boc-pyrrolidin-2-ylboronic acid and related chiral aminoboronic acids is evolving beyond traditional methods towards more efficient, scalable, and environmentally benign processes.

Conventional synthesis often relies on multi-step sequences, including the palladium-catalyzed Miyaura borylation reaction. wikipedia.org While effective, these methods can involve costly catalysts and generate significant waste. Emerging research, therefore, prioritizes sustainability and innovation.

Flow Chemistry: A significant advancement is the application of flow chemistry for the synthesis of boronic acids. organic-chemistry.org This technique enables reactions, such as those involving organolithium intermediates, to be performed on a multigram scale with reaction times of less than a second. organic-chemistry.org The use of simple, commercially available equipment allows for precise temperature control and efficient mixing, leading to high-purity products with minimal need for extensive purification. organic-chemistry.orgacs.org This approach not only enhances safety and scalability but also aligns with the principles of green chemistry by reducing reaction times and solvent usage. organic-chemistry.orgacs.org

Biocatalysis: Another promising frontier is the use of biocatalysis for the construction of the chiral pyrrolidine (B122466) core. nih.gov The pyrrolidine ring is a common and valuable structure in many drug molecules. nih.govacs.org Researchers have successfully engineered enzymes, such as cytochrome P411 variants, to catalyze the intramolecular C(sp³)–H amination of organic azides. nih.govresearchgate.netacs.orgcaltech.edu This "new-to-nature" enzymatic platform can produce chiral pyrrolidines with high enantioselectivity and catalytic efficiency, offering a green alternative to traditional chemical synthesis. nih.govacs.org This biocatalytic route provides a direct and concise method for preparing key chiral building blocks for drug discovery and synthetic chemistry. nih.gov

Further research is also exploring direct C-H borylation reactions, which offer an atom-economical route to organoboron compounds by directly converting a carbon-hydrogen bond into a carbon-boron bond. rsc.org

Expansion of Catalytic Applications

While boronic acids are well-known as reagents in transition metal-catalyzed reactions like the Suzuki coupling, their potential as catalysts themselves is a rapidly growing field of study. wikipedia.org this compound, as a chiral aminoboronic acid, is positioned to play a role in the development of novel bifunctional organocatalysts.

Aminoboronic acids have demonstrated promise in catalyzing a range of organic transformations. acs.orgnih.gov Their ability to act as both a Lewis acid (the boronic acid group) and a Lewis base or Brønsted acid/base (the amino group) allows for unique modes of substrate activation. Research has shown that aminoboronic acids can effectively catalyze direct amide formation and aldol (B89426) reactions. acs.orgnih.gov

The chirality of this compound makes it a particularly attractive candidate for asymmetric catalysis. The development of efficient chiral boronic acid catalysts remains a significant challenge, but recent successes point toward a bright future. acs.org For instance, novel C2-symmetric chiral borinic acids have proven to be excellent catalysts for the highly enantioselective desymmetrization of diols. acs.org Similarly, chiral metallacycles incorporating boronic acids have been used for asymmetric conjugate additions to enones with high enantioselectivity. researchgate.net

Future research will likely focus on designing and synthesizing derivatives of this compound to optimize its catalytic activity and selectivity for a broader range of asymmetric reactions, including enantioselective alkylations and conjugate borations. acs.orgnih.gov

Advanced Applications in Drug Discovery and Diagnostics

The unique chemical properties of the boronic acid group, combined with the privileged pyrrolidine scaffold, make this compound and its derivatives highly relevant for future biomedical applications.

Drug Discovery: Boronic acids are recognized for their ability to form reversible covalent bonds with diols, a feature present in many biological molecules like sugars and the active sites of certain enzymes. wikipedia.org This has led to their successful use as enzyme inhibitors. The most famous example is bortezomib (B1684674) (Velcade), a proteasome inhibitor used in cancer therapy. wikipedia.orgnih.gov Chiral α-aminoboronic acids, in particular, are of burgeoning interest as bioisosteres of α-amino acids for designing new pharmaceuticals. nih.gov They have been investigated as inhibitors for various enzymes, including serine proteases, which are implicated in numerous diseases. wikipedia.org

A particularly innovative area of research is the development of boronic acid-based prodrugs that are activated by specific biological conditions. nih.gov For example, boronic esters can be designed to be stable under normal physiological conditions but are cleaved by reactive oxygen species (ROS), which are often found at elevated levels in cancer cells. nih.gov This strategy allows for the targeted release of a therapeutic agent, improving its selectivity and reducing side effects. nih.gov

Diagnostics: The ability of boronic acids to bind to specific biological targets also opens up opportunities in diagnostics and medical imaging. Boron-containing compounds can be labeled with radioisotopes for use in Positron Emission Tomography (PET). For instance, boronic acid-based ligands targeting Fibroblast Activation Protein (FAP), a protein overexpressed in many cancers, have shown potential for FAP-targeted cancer imaging. Future work could involve developing derivatives of this compound as PET tracers or other diagnostic probes, leveraging its specific binding properties to visualize disease processes at the molecular level.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-N-Boc-pyrrolidin-2-ylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a Boc-protected pyrrolidine precursor with a boronic acid moiety under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reactions). Key variables include catalyst choice (Pd(OAc)₂ or PdCl₂), base (Na₂CO₃ or CsF), and solvent (THF or DMF). Elevated temperatures (60–80°C) may improve conversion but risk Boc-group decomposition. Purification via flash chromatography or recrystallization is critical to isolate the product from boronic acid byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC (≥97.0% purity threshold, as per catalog specifications ).

- ¹H/¹³C NMR to confirm the Boc group (tert-butyl signals at δ ~1.4 ppm in ¹H NMR) and boronic acid protons (broad peak near δ ~7–8 ppm).

- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight (C₉H₁₄BNO₄, theoretical MW: 211.02 ).

Q. What are the storage requirements to prevent degradation of this compound?

- Methodological Answer : Store at 0–6°C in anhydrous conditions (e.g., under argon) to minimize hydrolysis of the boronic acid group and Boc-protected amine. Use amber vials to reduce light-induced decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the Boc group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The Boc group introduces steric hindrance, slowing transmetalation steps in Suzuki-Miyaura reactions. Electronic effects (electron-withdrawing nature of the carbamate) stabilize the boronic acid but may reduce electrophilicity. Comparative studies with unprotected analogs (e.g., pyrrolidin-2-ylboronic acid) show lower yields for Boc-protected derivatives in aryl couplings, necessitating optimized ligand systems (e.g., SPhos or XPhos) .

Q. What strategies mitigate boronic acid instability during multi-step syntheses involving this compound?

- Methodological Answer :

- In situ protection : Convert the boronic acid to a more stable MIDA boronate ester (e.g., using 1,3-dimethylimidazolidinone) for intermediate steps .

- Low-temperature handling : Limit exposure to moisture and oxygen during workup.

- Kinetic studies : Monitor decomposition rates via ¹¹B NMR to identify critical stability thresholds (e.g., pH >7 accelerates hydrolysis) .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral analysis methods are recommended?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during boronation or asymmetric hydrogenation of prochiral precursors. For analysis:

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H).

- Optical rotation comparisons with literature values for Boc-protected pyrrolidine derivatives (e.g., [α]²⁵_D = +15° to +25° in CHCl₃ ).

Methodological Frameworks for Experimental Design

Q. How can researchers apply the FINER criteria to design studies involving this compound?

- Methodological Answer :

- Feasible : Prioritize reactions with readily available catalysts (e.g., Pd/C) and avoid exotic ligands.

- Novel : Explore understudied applications (e.g., in peptide boronate protease inhibitors).

- Ethical : Adhere to safety protocols for boronic acid handling (toxicity data in ).

- Relevant : Align with trends in medicinal chemistry (e.g., PROTACs or boron-containing therapeutics) .

Q. What statistical approaches are suitable for analyzing contradictory data in boronic acid reactivity studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.